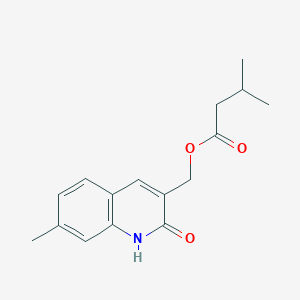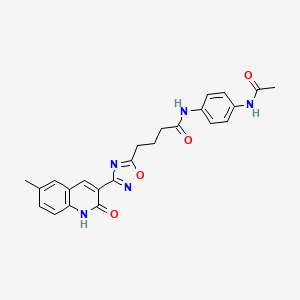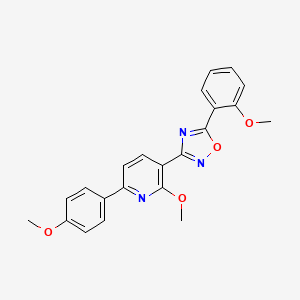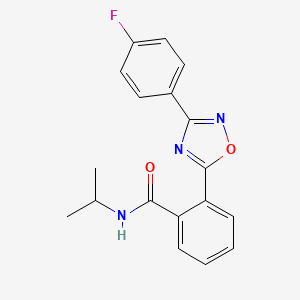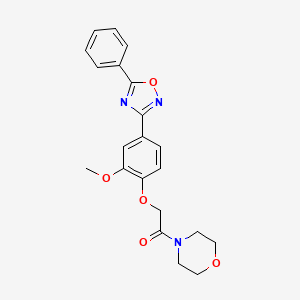
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide, also known as HQT-1, is a chemical compound that has shown potential in various scientific research applications.
作用机制
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells by activating the caspase pathway. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to have a high affinity for amyloid-beta, a protein that accumulates in the brains of Alzheimer's patients, suggesting a potential use in the treatment of this disease.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its relatively low toxicity compared to other compounds with similar therapeutic potential. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide also has a high affinity for its target proteins, making it a potentially effective therapeutic agent. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
Future research on N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide could focus on optimizing its synthesis method to increase yield and purity. Further studies could also investigate its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. In addition, research could explore the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide as a chemopreventive agent, as well as its potential use in combination with other therapeutic agents.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-methoxybenzaldehyde with 8-hydroxyquinoline, followed by the condensation of the resulting intermediate with m-toluidine. The final product is obtained through a reaction with trimethyl orthoformate. This synthesis method has been optimized to yield N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide with high purity and yield.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-(m-tolyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3,4,5-trimethoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-17-8-7-10-21(12-17)29(16-20-13-18-9-5-6-11-22(18)28-26(20)30)27(31)19-14-23(32-2)25(34-4)24(15-19)33-3/h5-15H,16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKKVDLUOWRNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
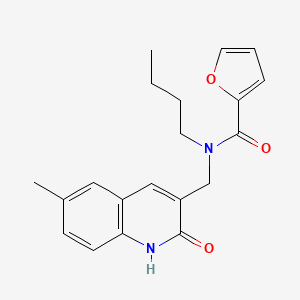
![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)
![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)

